1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Catalog No.
S1893003
CAS No.
3345-29-7
M.F
C16H8F8
M. Wt
352.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

CAS Number

3345-29-7

Product Name

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

Molecular Formula

C16H8F8

Molecular Weight

352.22 g/mol

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

Potential Applications in Material Science

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (also known as α-Perfluorodi-p-xylene or Parylene AF4 dimer) possesses unique properties that make it interesting for material science research. Due to the presence of bulky fluorine atoms and rigid aromatic core, it exhibits high thermal and chemical stability []. Research suggests potential applications in:

  • Development of high-performance polymers: The rigid structure and fluorinated nature can contribute to polymers with improved thermal stability, chemical resistance, and low dielectric constants [, ].

Exploration in Supramolecular Chemistry

The cavity within the cyclophane structure can potentially act as a host for guest molecules, making 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane a candidate for supramolecular chemistry studies. Research explores its potential use in:

  • Design of molecular recognition systems: The size and shape of the cavity can be tailored to selectively bind specific guest molecules, leading to applications in sensors or drug delivery.

Ongoing Research and Potential Developments

,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a relatively new research area, and its potential applications are still under exploration. Current research focuses on:

  • Synthesis and characterization of derivatives: Introducing functional groups onto the cyclophane structure can offer new functionalities and expand its applicability in various fields [].
  • Computational modeling: Theoretical studies can help predict the properties of the material and guide the design of new derivatives with desired characteristics [].

XLogP3

5.2

Other CAS

3345-29-7

Wikipedia

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Dates

Modify: 2023-08-16

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